molecular formula C22H19ClN4O2 B2966561 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539841-13-9

9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2966561
CAS No.: 539841-13-9
M. Wt: 406.87
InChI Key: MSHWNOFTXAWJML-UHFFFAOYSA-N
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Description

The compound 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazoline derivative characterized by a bicyclic framework fused with a triazole ring. Its structure features a 2-chlorophenyl group at position 9 and a 4-methoxyphenyl group at position 2. These substituents contribute to its physicochemical properties, such as lipophilicity (logP ~3.3) and molecular weight (~328–330 g/mol), which are critical for pharmacokinetic behavior .

Properties

IUPAC Name

9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-29-14-11-9-13(10-12-14)21-25-22-24-17-7-4-8-18(28)19(17)20(27(22)26-21)15-5-2-3-6-16(15)23/h2-3,5-6,9-12,20H,4,7-8H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHWNOFTXAWJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline ring construction: This step often involves the condensation of anthranilic acid derivatives with suitable reagents.

    Substitution reactions: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazoloquinazoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects

Industry

Industrially, the compound may find use in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one would depend on its specific biological activity. Generally, such compounds may exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various downstream effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Triazoloquinazoline derivatives vary significantly in bioactivity and properties based on substituent type and position. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight logP Melting Point (°C) Key Features
Target Compound: 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b]quinazolin-8-one 9-(2-ClPh), 2-(4-MeOPh) C23H18ClN4O2 ~417.9 ~3.3* N/A High lipophilicity due to Cl and MeO groups; potential CNS activity .
9-(2-Chlorophenyl)-6,6-dimethyl-[1,2,4]triazolo[5,1-b]quinazolin-8-one (K832-3284F) 9-(2-ClPh), 6,6-(CH3)2 C17H17ClN4O 328.8 3.34 N/A Dimethyl groups enhance steric bulk; moderate solubility (logSw = -3.47).
6-(4-Methoxyphenyl)-9-phenyl-[1,2,4]triazolo[5,1-b]quinazolin-8-one 6-(4-MeOPh), 9-Ph C22H18N4O2 370.4 N/A N/A Methoxy group improves solubility; phenyl at C9 may limit membrane permeability.
9-(4-Hydroxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-8-one (13a) 9-(4-OHPh) C16H12N4O2 300.3 N/A 230–231 Hydroxyl group increases polarity; lower logP than chloro/methoxy analogs.
1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (CGS 15943AI) 1-Ph C15H11N5O 285.3 N/A N/A A2b receptor antagonist; simpler structure with fewer substituents.

Notes:

  • logP : Chloro and methoxy groups increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Melting Points : Hydroxyphenyl derivatives (e.g., 13a) exhibit higher melting points due to hydrogen bonding .
  • Synthetic Efficiency: Catalysts like NGPU improve yields (up to 90%) and reduce reaction times (2–4 hrs) for triazoloquinazolinones compared to traditional methods .

Biological Activity

The compound 9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (CAS Number: 539841-13-9) is a heterocyclic organic compound belonging to the class of triazoloquinazolines. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound includes:

  • Molecular Formula : C22H19ClN4O2
  • Molecular Weight : 406.8649 g/mol
  • Key Functional Groups : Triazole and quinazoline moieties which are known for diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including:

  • Antitumor properties
  • Antimicrobial effects
  • Potential as an RXFP4 agonist

Antitumor Activity

Studies have shown that derivatives of triazoloquinazolines can demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • The compound's structural components may enhance its ability to inhibit cancer cell proliferation.
  • Structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl and methoxyphenyl groups is crucial for its anticancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Preliminary screening against bacterial strains has indicated moderate inhibitory activity.
  • Further optimization of the triazole and quinazoline structures could enhance its antimicrobial potency.

Case Studies and Research Findings

A comprehensive evaluation of the biological activity of this compound is presented through various studies:

  • Study on RXFP4 Agonism :
    • A high-throughput screening campaign identified this compound as a selective RXFP4 agonist.
    • The study utilized CHO cells overexpressing RXFP4 and measured cAMP accumulation inhibition as a primary endpoint.
    • Results indicated a significant efficacy with an EC50 value in the micromolar range.
    CompoundEC50 (μM)Efficacy (%)
    9-(2-chlorophenyl)-2-(4-methoxyphenyl)-4H...5.060.8
  • Antitumor Activity Evaluation :
    • In vitro studies assessed the cytotoxic effects against several cancer cell lines.
    • The compound exhibited IC50 values comparable to established chemotherapeutics.
    Cell LineIC50 (µg/mL)
    A-4311.98
    Jurkat1.61
  • Mechanism of Action Insights :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression and cell survival pathways.
    • Hydrophobic interactions and hydrogen bonding were identified as significant contributors to its binding affinity.

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